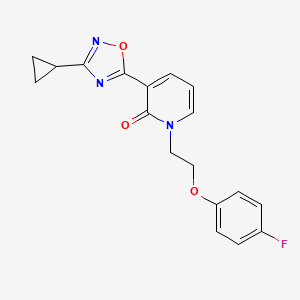
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H16FN3O3 and its molecular weight is 341.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenoxy)ethyl)pyridin-2(1H)-one is a derivative of the 1,2,4-oxadiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H16FN3O3, with a molecular weight of approximately 303.31 g/mol. Its structure includes a pyridine ring and a cyclopropyl oxadiazole moiety, contributing to its unique biological profile.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been shown to inhibit various cancer cell lines. A study reported that derivatives of oxadiazoles demonstrated IC50 values ranging from 0.24 µM to 6.554 µM against different cancer types including breast and prostate cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 0.24 | 90.47% |
| Compound B | PC-3 (Prostate) | 0.96 | 84.32% |
| Compound C | SK-MEL-5 (Melanoma) | 5.132 | 81.58% |
The mechanism by which oxadiazoles exert their anticancer effects involves multiple pathways:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes such as Notum and various kinases involved in cancer progression .
- Induction of Apoptosis : These compounds often induce apoptosis in cancer cells through the activation of intrinsic pathways .
Antimicrobial Properties
Oxadiazoles have also been investigated for their antimicrobial activities. Some derivatives have shown efficacy against bacterial strains and fungi, suggesting a broader therapeutic potential beyond oncology .
Anti-inflammatory Effects
Recent studies highlight the anti-inflammatory properties of oxadiazole derivatives, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. The ability to modulate inflammatory pathways makes these compounds promising candidates for further research .
Case Studies
A notable case study involved a series of synthesized oxadiazole derivatives evaluated for their anticancer activity against a panel of human cancer cell lines. The study found that specific modifications in the oxadiazole structure significantly enhanced potency against resistant cancer types .
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-fluorophenoxy)ethyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-13-5-7-14(8-6-13)24-11-10-22-9-1-2-15(18(22)23)17-20-16(21-25-17)12-3-4-12/h1-2,5-9,12H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHWWSKHVZMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CN(C3=O)CCOC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














